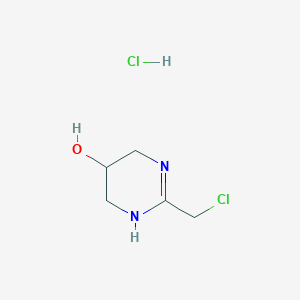
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chloromethyl group at position 2 and a hydroxyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, leading to the formation of different functionalized pyrimidines.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidines, while oxidation and reduction reactions can lead to the formation of carbonyl or alcohol derivatives, respectively.
科学研究应用
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of pyrimidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Chloromethyl)-4-methylquinazoline: Contains a quinazoline ring, which is a fused bicyclic system with different biological activities.
2-(Chloromethyl)-1,3,5-triazine: Features a triazine ring with three nitrogen atoms, offering different reactivity and applications.
Uniqueness
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-5-7-2-4(9)3-8-5;/h4,9H,1-3H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCOQDXIRSOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)CCl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
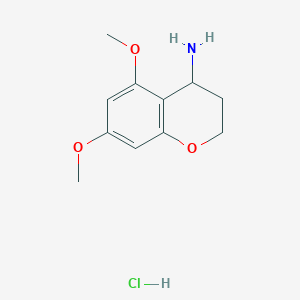

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)
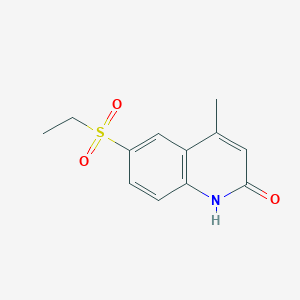
![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)
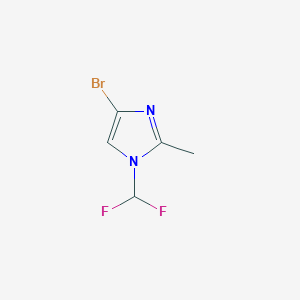
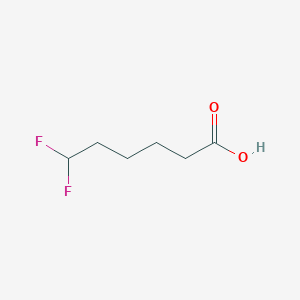
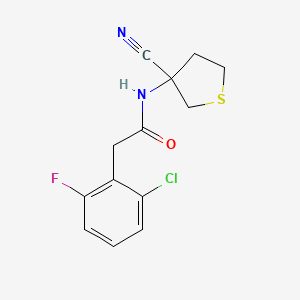
![2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2601078.png)


![2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2601087.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2601088.png)
